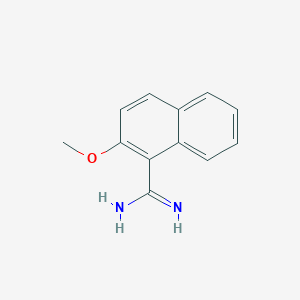

2-Methoxy-naphthalene-1-carboxamidine

描述

Significance of Naphthalene (B1677914) Scaffold in Organic Chemistry Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in organic and medicinal chemistry. wikipedia.orgprepchem.com Its rigid, planar, and aromatic nature provides a well-defined three-dimensional structure that can be strategically modified to interact with biological targets. prepchem.comresearchgate.net The extended π-system of naphthalene allows for intercalation into DNA, a property that has been exploited in the development of certain anticancer agents. researchgate.net

Furthermore, the naphthalene ring system is a versatile platform for a wide array of chemical transformations, allowing for the introduction of various functional groups at different positions. This versatility has led to the inclusion of the naphthalene scaffold in numerous FDA-approved drugs with a broad spectrum of biological activities, including:

Antimicrobial agents: nafcillin, naftifine, and terbinafine (B446) prepchem.com

Anti-inflammatory drugs: naproxen (B1676952) and nabumetone (B1676900) organic-chemistry.org

Antidepressants: duloxetine (B1670986) mdpi.com

Antihypertensives: propranolol (B1214883) mdpi.com

The inherent biological relevance and synthetic tractability of the naphthalene moiety make it a privileged structure in drug discovery and materials science. prepchem.comresearchgate.net

Overview of Carboxamidine Functional Group in Chemical Research

The carboxamidine functional group, with the general structure R-C(=NH)-NH₂, is a highly basic and polar moiety that plays a crucial role in medicinal chemistry. It is the nitrogen analog of a carboxylic acid. The basicity of the carboxamidine group, with a pKa typically around 12, means that it is protonated and positively charged at physiological pH. This charge allows it to form strong ionic interactions and hydrogen bonds with biological targets such as proteins and nucleic acids.

The carboxamidine group is considered a bioisostere of a protonated amine and is often incorporated into molecules to enhance their interaction with specific biological receptors. It is a key pharmacophore in a number of biologically active compounds, including serine protease inhibitors like benzamidine. nih.gov The ability of the carboxamidine group to engage in multiple hydrogen bonds and electrostatic interactions makes it a valuable functional group for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

Structural Context of 2-Methoxy-naphthalene-1-carboxamidine within Naphthalene Derivatives

This compound is a specific isomer within the broader class of naphthalene derivatives. Its structure is defined by the placement of its two functional groups on the naphthalene core:

A carboxamidine group at the 1-position (alpha-position).

A methoxy (B1213986) group at the 2-position (beta-position).

The synthesis of this compound would likely start from 2-methoxynaphthalene (B124790), a commercially available compound. wikipedia.orgchemsynthesis.comchemicalbook.com A plausible synthetic route would involve the introduction of a nitrile group at the 1-position to form 2-methoxynaphthalene-1-carbonitrile. This nitrile could then be converted to the carboxamidine via the Pinner reaction. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which can then be treated with ammonia (B1221849) to yield the corresponding amidine. wikipedia.orgorganic-chemistry.orgnih.gov

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Naphthalene |

| Functional Group 1 | Carboxamidine at position 1 |

| Functional Group 2 | Methoxy at position 2 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Data inferred from the chemical structure.

Research Gaps and Future Directions for this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. There are no published studies detailing its synthesis, characterization, or biological activity. This lack of information presents a clear opportunity for future research.

Based on the known properties of related compounds, several promising research directions can be envisioned:

Synthesis and Characterization: The first step would be the development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study. This would be followed by a thorough characterization of its physicochemical properties, such as its melting point, solubility, and spectral data.

Biological Screening: Given the wide range of biological activities associated with both the naphthalene scaffold and the carboxamidine functional group, this compound should be screened against a variety of biological targets. Studies on related naphthalene carboxanilides have shown antimycobacterial activity, suggesting this could be a promising area of investigation. nih.govresearchgate.net The structural similarity to serine protease inhibitors also warrants investigation of its enzymatic inhibitory activity.

Computational Modeling: In silico studies could be employed to predict the three-dimensional structure of this compound and its potential interactions with various biological targets. This could help to prioritize experimental screening efforts.

The exploration of this and other understudied naphthalene carboxamidines could lead to the discovery of novel compounds with valuable applications in medicine and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-methoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGPOBMYPKFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407567 | |

| Record name | 2-methoxynaphthalene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-13-3 | |

| Record name | 2-Methoxy-1-naphthalenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxynaphthalene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy Naphthalene 1 Carboxamidine and Its Derivatives

Retrosynthetic Analysis of the 2-Methoxy-naphthalene-1-carboxamidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. rsc.orgmit.edunih.gov For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection is at the carbon-nitrogen bonds of the carboxamidine group. This functional group can be traced back to a nitrile precursor, specifically 2-methoxy-1-naphthalenecarbonitrile. This transformation is a common and well-established method for amidine synthesis.

The next disconnection targets the bond between the naphthalene (B1677914) ring and the cyano group at the C1 position. This suggests a functional group interconversion or an electrophilic aromatic substitution reaction on the 2-methoxynaphthalene (B124790) ring. The nitrile group can be installed from a precursor such as an aldehyde or a halide.

Finally, the 2-methoxynaphthalene core itself can be disconnected at the ether linkage. This leads back to the simple and commercially available starting material, 2-naphthol (B1666908), which can be methylated to form the required methoxy (B1213986) group. This systematic deconstruction provides a clear and logical forward synthetic route.

Precursor Synthesis and Functionalization Strategies

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of key intermediates through carefully chosen functionalization reactions.

The most direct route to 2-methoxynaphthalene is through the methylation of 2-naphthol, a reaction typically achieved via the Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 2-naphthol is first deprotonated by a base to form the more nucleophilic naphthoxide anion. This anion then displaces a leaving group from a methylating agent to form the ether. youtube.com

Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. The reaction with dimethyl sulfate is often carried out in an aqueous alkaline medium, where sodium hydroxide (B78521) serves as the base. youtube.comchemicalbook.com An alternative procedure uses methyl iodide with potassium hydroxide in methanol. youtube.com While both methods are effective, they involve toxic reagents. youtube.com A more environmentally benign approach utilizes dimethyl carbonate (DMC) as the methylating agent under continuous-flow, gas-phase conditions, offering high yields and reducing toxic waste. core.ac.uk

| Methylating Agent | Base/Catalyst | Solvent/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate | Sodium Hydroxide | Water, 70-80°C | 93.6% (crude) | youtube.com |

| Methyl Iodide | Potassium Hydroxide | Methanol, rt, 72h | 77% (crude), 60% (final) | youtube.com |

| Dimethyl Carbonate (DMC) | K₂CO₃ on Al₂O₃ | Continuous-flow, gas-phase, 180°C | >97% conversion | core.ac.uk |

With 2-methoxynaphthalene in hand, the next crucial step is to introduce a functional group at the 1-position (the α-position adjacent to the fusion) that can be converted into the carboxamidine. The methoxy group at C2 is an activating, ortho-para directing group. libretexts.org In the naphthalene ring system, this directs electrophilic attack primarily to the 1-position. Electrophilic aromatic substitution (EAS) is a fundamental reaction for this purpose, as the naphthalene ring is susceptible to attack by electrophiles, with the 1-position being the most reactive site. pearson.comdalalinstitute.commasterorganicchemistry.com

One effective strategy is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group (–CHO), yielding 2-methoxynaphthalene-1-carbaldehyde. researchgate.netnih.gov This aldehyde is a versatile intermediate that can be readily converted to the required nitrile, 2-methoxy-1-naphthalenecarbonitrile. The conversion of the aldehyde to the nitrile can be accomplished through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.

Other EAS reactions like Friedel-Crafts acylation can also introduce a carbonyl group at the 1-position, which can then be further manipulated. pearson.com For instance, reaction with acetyl chloride and a Lewis acid catalyst like aluminum chloride would yield 1-acetyl-2-methoxynaphthalene.

| Reaction Type | Reagents | Intermediate Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | 2-Methoxynaphthalene-1-carbaldehyde | researchgate.netnih.gov |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-2-methoxynaphthalene | pearson.com |

The final stage of the synthesis involves the construction of the carboxamidine functional group from the nitrile intermediate, 2-methoxy-1-naphthalenecarbonitrile.

There are two primary nitrile-based routes for synthesizing amidines.

The Pinner reaction is a classic method that proceeds in two steps. wikipedia.orgdrugfuture.com First, the nitrile (2-methoxy-1-naphthalenecarbonitrile) is treated with an anhydrous alcohol (e.g., ethanol) and a stream of dry hydrogen chloride gas. This reaction forms an imidate hydrochloride salt, often called a Pinner salt. nih.govorganic-chemistry.org In the second step, this isolated imidate salt is treated with ammonia (B1221849) or an amine to yield the corresponding amidine hydrochloride. wikipedia.orgdrugfuture.com The reaction is versatile but requires anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester. wikipedia.orgresearchgate.net

A more direct approach involves the direct addition of amines to nitriles . This one-step method often requires activation of the nitrile, for example, through the use of Lewis acid catalysts. mdpi.com Reagents such as aluminum chloride or zinc chloride can enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by an amine. mdpi.comrsc.org In some cases, metal amides or stoichiometric amounts of copper salts have been used to promote the reaction with unactivated nitriles. mdpi.com Another method involves the reaction of the nitrile with ammonia or an amine in the presence of a mercaptocarboxylic acid catalyst. google.com

| Method | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Pinner Reaction | 1. Anhydrous alcohol, HCl (gas) 2. Ammonia/Amine | Imidate hydrochloride (Pinner salt) | Two-step process; requires anhydrous conditions. | wikipedia.orgdrugfuture.comorganic-chemistry.org |

| Direct Amination | Amine, Lewis Acid (e.g., AlCl₃, ZnCl₂) | None (Direct addition) | One-step process; often requires catalyst for activation. | mdpi.comrsc.org |

| Catalytic Amination | Ammonia/Amine, Mercaptocarboxylic acid | None (Direct addition) | Catalytic, potentially milder conditions. | google.com |

Approaches to Introduce the Carboxamidine Moiety

Alternative Routes via Amide or Imidate Intermediates

Alternative and often milder routes for the synthesis of this compound can be achieved through the intermediacy of amides or imidates. These methods can offer advantages in terms of substrate scope and functional group tolerance.

One common approach involves the conversion of a carboxylic acid to an amide, followed by dehydration to a nitrile, and subsequent reaction to form the amidine. However, a more direct route from the amide is the reaction with a dehydrating agent and an amine. For the synthesis of this compound, this would typically start with 2-methoxy-naphthalene-1-carboxylic acid. The carboxylic acid can be converted to the corresponding 2-methoxy-naphthalene-1-carboxamide. This transformation is often achieved using activating agents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia. Alternatively, direct coupling methods using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. nih.gov The resulting amide is a key intermediate. The conversion of the amide to the amidine can then be accomplished through various methods, such as the use of a Vilsmeier-type reagent or other activating agents followed by treatment with an amine.

A prominent method for the direct conversion of amides to amidines involves the use of phosphorus-based reagents or cyanuric chloride. For instance, the treatment of 2-methoxy-naphthalene-1-carboxamide with phosphorus pentachloride (PCl₅) would generate an imidoyl chloride intermediate. Subsequent reaction of this reactive intermediate with ammonia or an ammonium (B1175870) salt would yield the desired this compound.

Another versatile route proceeds via an imidate intermediate, often through the Pinner reaction. organic-chemistry.org This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt. For the target compound, 2-methoxy-naphthalene-1-carbonitrile would be the starting material. This nitrile can be prepared from the corresponding 1-bromo-2-methoxynaphthalene (B48351) via a cyanation reaction, or from 2-methoxy-naphthalene-1-carboxamide by dehydration. The nitrile is then treated with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride (HCl) to form the corresponding ethyl 2-methoxy-naphthalene-1-carboximidate hydrochloride salt. This imidate salt can then be isolated and reacted with ammonia in a separate step to afford this compound. A variation of this is the direct aminolysis of the imidate without its isolation. More contemporary methods utilize milder reagents for the formation of imidates, such as 2,2,2-trifluoroethanol, which can facilitate the subsequent amination under gentle conditions. organic-chemistry.org

| Intermediate | Precursor | Reagents for Formation | Subsequent Reaction to Amidine |

| 2-Methoxy-naphthalene-1-carboxamide | 2-Methoxy-naphthalene-1-carboxylic acid | SOCl₂, NH₃ or DCC, NH₃ | PCl₅, then NH₃ |

| Ethyl 2-methoxy-naphthalene-1-carboximidate | 2-Methoxy-naphthalene-1-carbonitrile | Ethanol, HCl | NH₃ |

Reaction Optimization and Selectivity Control in Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for maximizing yields, minimizing byproducts, and ensuring regiochemical and stereochemical control.

Catalytic Systems in Naphthalene Carboxamidine Synthesis

The use of catalytic systems in the synthesis of naphthalene carboxamidines can enhance efficiency and selectivity. While direct catalytic routes to this compound are not extensively documented, principles from related aryl carboxamidine syntheses can be applied.

Transition metal catalysts, particularly palladium and rhodium, have been instrumental in the formation of C-N bonds and are relevant in the synthesis of precursors and analogues. For instance, palladium-catalyzed aminocarbonylation of aryl halides using formamide (B127407) as an ammonia surrogate can produce primary aromatic amides, which are precursors to amidines. nih.gov This could be a potential route for synthesizing 2-methoxy-naphthalene-1-carboxamide from 1-halo-2-methoxynaphthalene.

Rhodium-catalyzed reactions have also shown utility in C-H activation and functionalization, which could be a future avenue for the direct synthesis of naphthalene carboxamidines. For example, rhodium catalysts have been used for the addition of benzamide (B126) C-H bonds to imines. nih.govscilit.com While this is not a direct synthesis of the amidine itself, it showcases the potential of rhodium catalysis in functionalizing aromatic C-H bonds in the presence of an amide directing group.

Lewis acid catalysts can also play a role. The activation of nitriles towards nucleophilic attack is a key step in amidine synthesis. Rhenium selenide (B1212193) clusters have been shown to activate acetonitrile (B52724) for the synthesis of acetamidines. digitellinc.com Such catalytic systems could potentially be adapted for the synthesis of naphthalene carboxamidines from the corresponding nitriles.

Stereochemical Considerations in Derivatization

When synthesizing derivatives of this compound, particularly those with chiral centers, stereochemical control is of paramount importance. The naphthalene ring itself is planar and achiral, but the introduction of chiral substituents or the presence of atropisomerism can lead to stereoisomers.

If the derivatization involves reactions at a prochiral center on a substituent attached to the naphthalene core, the use of chiral catalysts or auxiliaries can induce stereoselectivity. For example, in the synthesis of chiral amines via asymmetric hydrogenation, various chiral phosphine (B1218219) ligands in combination with iridium or rhodium catalysts are effective. nih.gov This could be relevant if a side chain on the naphthalene ring is being modified.

The synthesis of chiral amides, which can be precursors to chiral amidines, has been extensively studied. Racemization-free coupling reagents are available to preserve the stereochemical integrity of chiral carboxylic acids and amines during amide bond formation. rsc.org

Furthermore, the naphthalene ring itself can be a source of chirality if appropriately substituted to induce atropisomerism, where rotation around a single bond is restricted. While this compound is not atropisomeric, the synthesis of certain substituted naphthalene derivatives may need to consider this phenomenon. rsc.org The stereochemical course of reactions on naphthalene derivatives can be influenced by the existing substituents, as demonstrated in studies of anodic oxidation and Haworth-type synthesis. rsc.orgresearchgate.net

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers of this compound allows for the exploration of structure-activity relationships. This involves altering the position of the methoxy and carboxamidine groups or introducing other substituents on the naphthalene ring.

Positional Isomers of Methoxy and Carboxamidine Groups

The synthesis of positional isomers requires starting materials with the desired substitution pattern. For example, to synthesize 4-methoxy-naphthalene-1-carboxamidine, one would start from a 4-methoxy-naphthalene derivative. The general synthetic sequences would be analogous to those for the 2-methoxy isomer, typically starting from the corresponding methoxy-substituted naphthoic acid or naphthonitrile.

The following table outlines some potential positional isomers and the corresponding key starting materials for their synthesis:

| Target Isomer | Key Starting Material |

| 4-Methoxy-naphthalene-1-carboxamidine | 4-Methoxy-naphthalene-1-carbonitrile |

| 7-Methoxy-naphthalene-1-carboxamidine | 7-Methoxy-naphthalene-1-carbaldehyde |

| 6-Methoxy-naphthalene-2-carboxamidine | 6-Methoxy-naphthalene-2-carboxylic acid |

| 1-Methoxy-naphthalene-2-carboxamidine | 1-Methoxy-naphthalene-2-carbonitrile |

The synthesis of 7-methoxy-naphthalene-1-carbaldehyde has been reported as an intermediate for agomelatine, and this aldehyde could be converted to the corresponding carboxamidine. google.com Similarly, the synthesis of naphthalene-2-carboxamides from the corresponding carboxylic acids is well-established, providing a clear route to isomers with the carboxamidine group at the 2-position. nih.gov

Ring-Substituted Naphthalene-1-carboxamidine (B1366939) Analogues

The synthesis of ring-substituted analogues involves introducing additional functional groups onto the naphthalene ring system. This can be achieved either by starting with an already substituted naphthalene precursor or by performing electrophilic aromatic substitution or other functionalization reactions on a pre-formed naphthalene-1-carboxamidine derivative, though the latter can be challenging due to the directing effects of the existing substituents.

A more common approach is to synthesize ring-substituted naphthalene-1-carboxanilides, which can serve as precursors or surrogates for biological evaluation. mdpi.com The synthesis of these compounds often starts from the corresponding substituted 1-naphthoyl chloride, which is then reacted with a variety of anilines. This modular approach allows for the introduction of a wide range of substituents on the aniline (B41778) ring.

For direct substitution on the naphthalene ring, one could start with, for example, a bromo-methoxy-naphthalene derivative. The bromo group can then be converted to the carboxamidine functionality, or it can be used as a handle for further modifications via cross-coupling reactions. The synthesis of dihydroxy naphthalene derivatives and their subsequent functionalization also provides a route to more complex analogues. nih.gov

The following table provides examples of possible ring-substituted analogues and potential synthetic strategies:

| Analogue | Potential Synthetic Strategy |

| 4-Bromo-2-methoxy-naphthalene-1-carboxamidine | Start with 1,4-dibromo-2-methoxynaphthalene, selective functionalization. |

| 2,7-Dimethoxy-naphthalene-1-carboxamidine | Start with 2,7-dimethoxynaphthalene, formylation/carboxylation at the 1-position. |

| 2-Methoxy-4-nitro-naphthalene-1-carboxamidine | Nitration of a suitable 2-methoxy-naphthalene-1-carboxylic acid derivative. |

The specific reaction conditions for these syntheses would need to be carefully optimized to control regioselectivity, especially in electrophilic substitution reactions on the substituted naphthalene ring.

N-Substituted Carboxamidine Derivatives

The synthesis of N-substituted this compound derivatives is not extensively detailed in dedicated literature. However, the construction of this class of compounds can be reliably achieved through well-documented, multi-step synthetic sequences that are standard in medicinal and organic chemistry. The general strategy involves two main stages: first, the synthesis of the crucial intermediate 2-methoxynaphthalene-1-carbonitrile, and second, the conversion of this nitrile into the target N-substituted carboxamidines.

Stage 1: Synthesis of 2-Methoxynaphthalene-1-carbonitrile

The precursor nitrile can be synthesized from the readily available starting material, 2-methoxynaphthalene.

Formylation of 2-Methoxynaphthalene: The initial step is the introduction of a formyl group onto the naphthalene ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like 2-methoxynaphthalene. chemistrysteps.comijpcbs.comwikipedia.org The methoxy group at the 2-position is an activating, ortho-, para-directing group, which facilitates electrophilic substitution primarily at the C1 position. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org Subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield 2-methoxynaphthalene-1-carbaldehyde. wikipedia.orgnih.gov

Conversion of Aldehyde to Nitrile: The resulting 2-methoxynaphthalene-1-carbaldehyde can be converted to 2-methoxynaphthalene-1-carbonitrile through several standard procedures. A common and reliable method is a two-step sequence involving the formation of an oxime followed by dehydration. organic-chemistry.org

Oxime Formation: The aldehyde is reacted with hydroxylamine (NH₂OH), often as the hydrochloride salt in the presence of a base, to form 2-methoxynaphthalene-1-carbaldehyde oxime. cymitquimica.comresearchgate.net

Dehydration of the Oxime: The oxime is then dehydrated to the corresponding nitrile. A wide variety of dehydrating agents can be used for this transformation, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or milder modern reagents like oxalyl chloride/DMSO. organic-chemistry.orghighfine.com

Alternatively, one-pot procedures for the direct conversion of aldehydes to nitriles are available, often using reagents like hydroxylamine hydrochloride in the presence of a suitable catalyst or dehydrating system under microwave irradiation or other conditions. researchgate.net Another pathway involves the oxidation of the aldehyde to the corresponding carboxylic acid, conversion to the primary amide (2-methoxynaphthalene-1-carboxamide), and subsequent dehydration to the nitrile. tsijournals.comrsc.org

Stage 2: Synthesis of N-Substituted Carboxamidines from the Nitrile

Once 2-methoxynaphthalene-1-carbonitrile is obtained, it serves as the direct precursor to the target N-substituted carboxamidines.

Pinner Reaction and Related Methods: The most classical approach to forming amidines from nitriles is the Pinner reaction.

Imidate Formation: The nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an imidate hydrochloride salt (e.g., ethyl 2-methoxynaphthalene-1-carboximidate hydrochloride).

Amination of the Imidate: The isolated imidate salt is then reacted with a primary or secondary amine (R¹R²NH). The amine displaces the alkoxy group of the imidate to form the desired N-substituted this compound, typically isolated as a hydrochloride salt.

Modern variations of this reaction exist that may use different acids or promoters to form the intermediate imidate.

Direct Amination Catalyzed by Lewis Acids: More direct methods involve the reaction of the nitrile with an amine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This approach can facilitate the direct addition of the amine to the nitrile functionality.

The table below summarizes the key transformations and reagents involved in the synthesis of N-substituted this compound derivatives.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Vilsmeier-Haack Formylation | 2-Methoxynaphthalene | DMF, POCl₃ | 2-Methoxynaphthalene-1-carbaldehyde |

| 2a | Oxime Formation | 2-Methoxynaphthalene-1-carbaldehyde | NH₂OH·HCl, Base | 2-Methoxynaphthalene-1-carbaldehyde oxime |

| 2b | Oxime Dehydration | 2-Methoxynaphthalene-1-carbaldehyde oxime | SOCl₂, P₂O₅, etc. | 2-Methoxynaphthalene-1-carbonitrile |

| 3 | Pinner Reaction (Amidine Formation) | 2-Methoxynaphthalene-1-carbonitrile | 1. EtOH, HCl2. R¹R²NH | N-Substituted this compound |

Spectroscopic and Structural Elucidation of 2 Methoxy Naphthalene 1 Carboxamidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. For 2-Methoxy-naphthalene-1-carboxamidine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular structure.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The six aromatic protons on the naphthalene (B1677914) ring would likely appear as a series of multiplets in the downfield region (approximately 7.0-8.5 ppm). The single proton on the C3 position is anticipated to be the most upfield of the aromatic signals due to the shielding effect of the adjacent methoxy (B1213986) group. The methoxy group itself would produce a sharp singlet, typically around 3.9-4.1 ppm, integrating to three protons. The protons of the carboxamidine group (-C(NH)NH2) would likely appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange; their chemical shift can vary.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Twelve distinct carbon signals are expected. The naphthalene ring would show ten signals, with the carbons bearing the methoxy and carboxamidine groups (C1 and C2) having characteristic chemical shifts. The methoxy carbon would appear in the upfield region (around 55-60 ppm). The carboxamidine carbon is expected in the downfield region, typically around 150-160 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| Naphthalene | Aromatic CH | ~ 7.0 - 8.5 | Multiplets |

| Methoxy | O-CH₃ | ~ 3.9 - 4.1 | Singlet |

| Carboxamidine | NH / NH₂ | Variable | Broad Singlets |

| Naphthalene | Aromatic C | ~ 110 - 135 | Aromatic carbons |

| Naphthalene | C1 / C2 | ~ 140 - 160 | Substituted carbons |

| Methoxy | O-C H₃ | ~ 55 - 60 | Aliphatic carbon |

| Carboxamidine | C =N | ~ 150 - 160 | Amidine carbon |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the carboxamidine moiety would appear as broad bands in the 3100-3500 cm⁻¹ region. The C=N stretching vibration of the imine portion of the carboxamidine group would likely be observed around 1640-1690 cm⁻¹. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group should produce a strong signal in the 1200-1300 cm⁻¹ range.

Interactive Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amidine | N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy Group | C-H Stretch | 2850 - 2960 | Medium |

| Amidine | C=N Stretch | 1640 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Methoxy Group | C-O Stretch | 1200 - 1300 | Strong |

| Amidine | C-N Stretch | 1150 - 1250 | Medium |

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (C12H12N2O), the molecular weight is approximately 200.24 g/mol . srku.edu.in Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z ≈ 200. Softer ionization techniques, such as Electrospray Ionization (ESI), would likely show the protonated molecule ([M+H]⁺) at m/z ≈ 201.

High-Resolution Mass Spectrometry (HR-MS) would be employed to verify the exact molecular formula. By measuring the mass with high precision, HR-MS can distinguish C12H12N2O (calculated exact mass: 200.09496) from other potential formulas with the same nominal mass. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques define the connectivity of a molecule, X-ray crystallography provides definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the public domain.

Should single crystals be obtained, X-ray diffraction analysis would reveal how the molecules pack in the crystal lattice. The carboxamidine group is a potent donor and acceptor of hydrogen bonds. It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. The -NH2 group can act as a double hydrogen bond donor, while the imine nitrogen (-C=NH) can act as a hydrogen bond acceptor. These interactions could link molecules into dimers, chains, or more complex three-dimensional networks, significantly influencing the material's physical properties. Furthermore, π-π stacking interactions between the electron-rich naphthalene ring systems of adjacent molecules are also likely to play a role in the crystal packing.

The crystal structure would provide precise information on the compound's conformation. Key conformational features of interest include the dihedral angles between the plane of the naphthalene ring and the substituents. The analysis would reveal the degree of planarity of the carboxamidine group relative to the aromatic ring. It would also show the orientation of the methoxy group, which, while small, can influence the local packing environment. Any intramolecular hydrogen bonding, for instance between a proton on the amidine and the oxygen of the methoxy group, would also be identified.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic and geometric properties of 2-Methoxy-naphthalene-1-carboxamidine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting its optimized molecular geometry. nih.govnih.gov These studies reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the planarity of the naphthalene (B1677914) ring system and the orientation of the methoxy (B1213986) and carboxamidine substituents are determined. The electronic structure analysis provides insights into the distribution of electron density across the molecule.

Interactive Table: Selected Optimized Geometric Parameters for a Naphthalene Derivative (Data for illustrative purposes, as specific data for the target compound is not available)

| Parameter | Value |

| Bond Length (C-C in ring) | ~1.4 Å |

| Bond Length (C-O) | ~1.36 Å |

| Bond Length (C-N) | ~1.3 Å |

| Dihedral Angle (Naphthyl-C-N) | Varies |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) where μ is the chemical potential (≈ -(I+A)/2)

These descriptors help in predicting how this compound will interact with other chemical species. researchgate.net

Interactive Table: Calculated Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value (eV) |

| EHOMO | - | -5.5 to -6.5 |

| ELUMO | - | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface.

Red regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, poor in electron density, and are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions: Represent neutral or zero potential.

For this compound, the MEP surface would likely show negative potentials around the nitrogen atoms of the carboxamidine group and the oxygen atom of the methoxy group, highlighting these as sites for potential hydrogen bonding and electrophilic interactions.

Molecular Modeling and Simulation Studies

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulations explore its dynamic behavior and conformational possibilities.

The presence of rotatable single bonds in the methoxy and carboxamidine side chains of this compound allows for the existence of multiple conformers. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformation. This process helps to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. The results are often visualized as a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. researchgate.net

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. These simulations can reveal how the molecule flexes, vibrates, and rotates over time, and how it interacts with surrounding molecules through non-covalent forces. This information is crucial for understanding its behavior in a realistic biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures.

While specific QSAR models for this compound are not extensively documented in publicly available research, studies on analogous naphthalene-carboxamide and tetrahydronaphthalene derivatives provide significant insights. nih.govresearchgate.net

For instance, 2D-QSAR models have been developed for various naphthalene derivatives to predict their biological activities, such as anticancer and antimicrobial effects. ijpsjournal.commdpi.comnih.gov These models often employ multiple linear regression (MLR) or partial least squares (PLS) methods to correlate molecular descriptors with activity. nih.gov

In a study on a series of 1H-indole derivatives with antioxidant activity, 2D-QSAR modeling was used to guide the synthesis and selection of the most promising candidates for in vitro testing. nih.gov Similarly, for a series of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models were constructed to understand their EGFR kinase inhibitory activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to carboxamide-containing compounds to provide a more detailed understanding of the structure-activity relationship. researchgate.netmdpi.com For a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), a 3D-QSAR/CoMSIA study yielded a statistically significant model with good predictive power (q² = 0.734; r² = 0.966). researchgate.netmdpi.com Such studies on related carboxamides suggest that a similar approach could be effectively applied to this compound analogues.

A QSAR study on tetrahydronaphthalene derivatives as antitubercular agents resulted in a predictive model with strong statistical parameters (R²: 0.8303, Q²LOO: 0.7642). researchgate.net This indicates that the naphthalene scaffold is amenable to QSAR modeling for predicting biological activity.

Table 1: Exemplary QSAR Model Statistics for Analogous Compound Series

| Compound Series | QSAR Method | q² (Cross-validated R²) | r² (Non-validated R²) | Predictive r² (r²_pred) | Reference |

|---|---|---|---|---|---|

| Piperazine-carboxamides (FAAH inhibitors) | CoMSIA | 0.734 | 0.966 | 0.723 (r²m) | researchgate.netmdpi.com |

| Thieno[3,2-b]pyrrole-5-carboxamides (LSD1 inhibitors) | CoMFA | 0.783 | 0.944 | 0.851 | rsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamides (LSD1 inhibitors) | CoMSIA | 0.728 | 0.982 | 0.814 | rsc.org |

This table presents data from studies on compounds analogous to this compound to illustrate the applicability of QSAR modeling.

The success of a QSAR model heavily relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and steric features.

In the QSAR analysis of tetrahydronaphthalene derivatives, descriptors such as MATS8s (Moran autocorrelation of lag 8 weighted by atomic sanderson electronegativities), Chi4 (graph-theoretical descriptor), bcutv8 (a burden eigenvalue descriptor), Petitjean number, and the presence of an aniline (B41778) fragment (fr_aniline) were found to significantly influence antitubercular activity. researchgate.net For other naphthalene derivatives, lipophilicity has been identified as a key factor influencing antibacterial performance. mdpi.comnih.gov

Electronic parameters, often represented by Hammett constants or calculated atomic charges, are crucial for describing the electronic interactions between a ligand and its target. In many QSAR studies, these parameters are essential for building robust models. researchgate.netmdpi.com The carboxamide fragment, in particular, is considered a pivotal anchor for binding to target molecules, with the anilide portion influencing physicochemical properties and binding strength. nih.gov

Table 2: Key Descriptors in QSAR Studies of Analogous Compounds

| Descriptor Type | Specific Descriptor Examples | Biological Activity Influenced | Reference |

|---|---|---|---|

| Lipophilicity | LogP, CLogP | Antibacterial | mdpi.comnih.gov |

| Electronic | MATS8s, Atomic Charges | Antitubercular, FAAH Inhibition | researchgate.netresearchgate.netmdpi.com |

| Topological/Steric | Chi4, Petitjean Number, van der Waals volume | Antitubercular | researchgate.netnih.gov |

| Structural Fragments | fr_aniline | Antitubercular | researchgate.net |

This table is a compilation of descriptor types found to be significant in QSAR studies of compounds structurally related to this compound.

A primary application of a validated QSAR model is the prediction of biological activity for novel, hypothetical compounds. nih.gov By using the established QSAR equation, researchers can virtually screen a library of designed derivatives and prioritize the synthesis of those with the highest predicted activity.

In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives, the developed 3D-QSAR models were used to design eight new compounds, with some showing high predicted activity. rsc.org Similarly, new tetrahydronaphthalene derivatives were designed based on the insights from their QSAR model. researchgate.net This predictive power accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Ligand-Oriented Computational Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based methods can be employed to deduce the necessary features for biological activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govdovepress.com

For a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, a pharmacophore was generated to guide the design of agents for reversing multidrug resistance in cancer. nih.gov In another study, pharmacophore mapping was conducted for N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides to understand their antimicrobial properties. nih.gov These studies demonstrate that the naphthalene-carboxamide scaffold is well-suited for pharmacophore-based approaches.

The general process involves aligning a set of active molecules to identify common chemical features crucial for their bioactivity. researchgate.net This resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. nih.govunivie.ac.at This approach is valuable for identifying new scaffolds and potential biological targets for compounds like this compound.

Table 3: Common Pharmacophoric Features in Naphthalene-Carboxamide Analogues

| Pharmacophoric Feature | Description | Potential Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | e.g., Carbonyl oxygen of the carboxamide | Forms hydrogen bonds with the target protein. | nih.govnih.gov |

| Hydrogen Bond Donor | e.g., Amide N-H of the carboxamide | Forms hydrogen bonds with the target protein. | nih.govnih.gov |

| Aromatic Ring | The naphthalene ring system | Engages in π-π stacking or hydrophobic interactions. | nih.govnih.gov |

| Hydrophobic Feature | Alkyl or aryl substituents | Occupies hydrophobic pockets in the binding site. | nih.govnih.gov |

This table outlines the key pharmacophoric features that are likely important for the biological activity of compounds containing the naphthalene-carboxamide scaffold, based on studies of its analogues.

Comparative Molecular Surface Analysis (CoMSA) is a 3D-QSAR technique that analyzes the mean electrostatic potential on the molecular surface to understand how different substituents affect biological activity. researchgate.netmdpi.com While specific CoMSA studies on this compound were not found, the principles of this method are applicable.

CoMSA can effectively evaluate both steric and electrostatic effects of substituents. researchgate.netmdpi.com For a series of related compounds, CoMSA would involve aligning the molecules and calculating the electrostatic potential on their surfaces. By correlating variations in this potential with changes in biological activity, one can generate contour maps that indicate regions where positive or negative electrostatic potential is favorable or unfavorable for activity. This information is highly valuable for guiding the placement of substituents on the naphthalene ring or the carboxamidine group to enhance potency.

Structure Activity Relationship Sar Studies of 2 Methoxy Naphthalene 1 Carboxamidine Derivatives

Impact of Methoxy (B1213986) Group Position and Substitution Pattern on Biological Activity

The methoxy group, though seemingly simple, can profoundly influence a molecule's biological activity through a combination of electronic and steric effects, as well as by altering its metabolic stability. nih.govtandfonline.com

Role of Methoxy Group in Naphthalene (B1677914) Ring System

Research on related naphthalene derivatives has shown that the position of substituents significantly impacts activity. For instance, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group on the phenyl ring was crucial for their antibacterial and antimycobacterial activities. mdpi.com While not directly on the naphthalene ring, this highlights the general principle that substituent placement is key. The 2-methoxy substitution pattern, as seen in naproxen (B1676952), is a common feature in many anti-inflammatory agents, suggesting its favorable contribution to binding with relevant enzymes. nih.gov

The following table summarizes the potential impact of methoxy group positioning on the naphthalene ring, based on general medicinal chemistry principles.

| Methoxy Position | Expected Electronic Effect | Potential Steric Influence | Postulated Impact on Activity |

| 2-position | Electron-donating, influencing the carboxamidine reactivity. | Can influence the orientation of the carboxamidine group. | May optimize binding by directing the amidino group into a specific pocket. |

| Other Positions | Varied electronic effects depending on the position. | Different steric clashes or favorable interactions. | Could lead to decreased or altered biological activity profiles. |

Effects of Additional Substituents on the Naphthalene or Amidino Moieties

The introduction of additional substituents on either the naphthalene ring or the amidino group can further refine the biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—will dictate their effect. For example, the addition of a trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule and potentially enhance metabolic stability. drughunter.com

In studies of related naphthalene-1-carboxanilides, substituents on the anilide ring, which can be considered analogous to potential substituents on the amidino nitrogen, had a marked effect on antimycobacterial activity. nih.gov For instance, electron-withdrawing groups at certain positions were found to be beneficial.

The table below illustrates the predicted effects of various substituents on the biological activity of 2-methoxy-naphthalene-1-carboxamidine derivatives.

| Substituent | Position | Predicted Effect on Activity | Rationale |

| Halogen (e.g., Cl, F) | Naphthalene Ring | Potential for increased activity. | Can enhance binding through halogen bonding and improve membrane permeability. drughunter.comyoutube.com |

| Alkyl (e.g., CH₃) | Amidino Nitrogen | May increase lipophilicity and alter binding selectivity. | Steric bulk could either enhance or hinder binding depending on the target's topology. |

| Nitro (NO₂) | Naphthalene Ring | Likely to decrease activity. | Strong electron-withdrawing nature may unfavorably alter the electronics of the amidino group. |

Significance of the Amidino Moiety for Molecular Recognition

The carboxamidine group is a key pharmacophore in many biologically active molecules, primarily due to its basicity and hydrogen bonding capabilities.

Role of Amidine Basicity and Hydrogen Bonding Capacity

Amidines are strongly basic functional groups and are typically protonated at physiological pH. mdpi.com This positive charge allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. The amidinium cation can also act as a potent hydrogen bond donor, forming multiple hydrogen bonds with acceptor groups on the target protein. This network of interactions can significantly contribute to the binding affinity and specificity of the molecule.

The ability to mimic the functionality of an amide bond while offering different physicochemical properties makes the amidine group a valuable bioisostere in drug design. nih.gov

Conformational Flexibility of the Carboxamidine Linker

The bond connecting the carboxamidine group to the naphthalene ring allows for conformational flexibility. This flexibility can be advantageous, permitting the molecule to adopt an optimal conformation for binding within the target's active site, an example of the "induced-fit" theory. drugdesign.org However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Computational studies on related carboxamide-containing molecules have shown that the conformational preference of this linker is crucial for biological activity. nih.govacs.org Constraining the conformation of the carboxamidine group through the introduction of rigidifying elements could be a strategy to enhance potency.

Correlations Between Computational Descriptors and Observed Activities (e.g., Lipophilicity, Electronic Properties, Steric Bulk)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. ijnrd.orgresearchgate.netspu.edu.sy For this compound derivatives, key computational descriptors would include:

Lipophilicity (logP): This parameter is crucial for membrane permeability and reaching the target site. A parabolic relationship between logP and activity is often observed, where either too low or too high lipophilicity is detrimental. spu.edu.sy The methoxy group itself has a minimal contribution to lipophilicity when attached to an aromatic system. tandfonline.com

Electronic Properties (e.g., Hammett constants, pKa): These describe the electron-donating or -withdrawing nature of substituents and the basicity of the amidine group. These properties are critical for electrostatic and hydrogen bonding interactions. spu.edu.sy

Steric Bulk (e.g., Molar Refractivity, Taft's steric parameter): These parameters quantify the size and shape of the molecule and its substituents, which are important for fitting into the binding pocket of a biological target. spu.edu.sy

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

log(1/C) = c₁ * logP - c₂ * (logP)² + c₃ * σ + c₄ * Es + constant

Where:

log(1/C) is the biological activity.

logP represents lipophilicity.

σ is the Hammett constant for electronic effects.

Es is Taft's steric parameter.

c₁, c₂, c₃, and c₄ are coefficients determined by regression analysis.

The table below presents a hypothetical correlation of these descriptors with the biological activity of this compound derivatives.

| Descriptor | Impact on Biological Activity | Rationale |

| Lipophilicity (logP) | Optimal range is critical. | Affects solubility, absorption, and distribution. nih.gov |

| pKa of Amidino Group | Higher pKa may enhance ionic interactions. | Stronger basicity leads to a higher proportion of the protonated, active form. mdpi.com |

| Molar Refractivity (MR) | Positive or negative correlation depending on the target. | Reflects the volume and polarizability of the molecule, influencing binding. |

Mechanistic Studies in Chemical and Biological Systems Non Clinical Focus

Investigations into Chemical Reaction Mechanisms

The chemical reactivity of 2-Methoxy-naphthalene-1-carboxamidine is governed by the interplay of its three key functional components: the electron-rich naphthalene (B1677914) ring, the activating methoxy (B1213986) group, and the versatile carboxamidine moiety. Mechanistic studies, while not exhaustively focused on this specific molecule, can be inferred from the well-established chemistry of its constituent parts.

The oxidation and reduction pathways of the this compound scaffold are complex and can proceed through various mechanisms depending on the reagents and reaction conditions.

Oxidation Pathways: The naphthalene core is susceptible to oxidation, particularly under the influence of strong oxidizing agents. The presence of the electron-donating methoxy group at the 2-position activates the ring system, making it more prone to oxidative processes compared to unsubstituted naphthalene. Oxidation can lead to the formation of naphthoquinones or hydroxylated derivatives. The carboxamidine group itself can also undergo oxidation, potentially leading to the formation of urea derivatives or cleavage of the C-N bonds under harsh conditions.

Reduction Pathways: The carboxamidine functional group can be reduced to the corresponding amine. This transformation typically involves strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the carboxamidine, followed by subsequent reduction steps to yield the diamine. The naphthalene ring can also be reduced, typically under catalytic hydrogenation conditions at high pressure and temperature, to yield tetralin or decalin derivatives. The specific outcome of the reduction is highly dependent on the catalyst and reaction parameters.

A plausible mechanism for the reduction of the carboxamidine group involves the formation of an intermediate iminium ion, which is then further reduced by a hydride source.

| Reagent | Functional Group Targeted | Potential Products |

| Strong Oxidizing Agents (e.g., CrO₃, KMnO₄) | Naphthalene Ring, Carboxamidine | Naphthoquinones, Hydroxylated Naphthalenes, Urea derivatives |

| Strong Reducing Agents (e.g., LiAlH₄) | Carboxamidine | 1-aminomethyl-2-methoxynaphthalene |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Naphthalene Ring | 2-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamidine |

The photochemical behavior of this compound is anticipated to be rich and varied due to the presence of the naphthalene chromophore. Naphthalene derivatives are known to undergo a range of photochemical reactions upon absorption of UV light.

One potential pathway involves the formation of radical intermediates. The carboxamidine group can be a source of amidinyl radicals through homolytic cleavage of N-H or C-N bonds under UV irradiation. These highly reactive radicals can then participate in various subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or cyclization reactions.

Furthermore, the naphthalene ring system can undergo photochemical cycloaddition reactions, such as [2+2] or [4+4] cycloadditions with other unsaturated molecules. The electronically excited state of the naphthalene moiety can also participate in energy transfer processes or electron transfer reactions with suitable partners. The specific photochemical pathway will be influenced by factors such as the wavelength of light, the solvent, and the presence of other reactive species.

The naphthalene ring of this compound is susceptible to derivatization through various reaction mechanisms, with nucleophilic aromatic substitution (SNAr) being a key pathway, although less common for electron-rich systems unless a suitable leaving group is present.

However, a more common route for derivatization involves electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director, while the carboxamidine group is a deactivating meta-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group.

For derivatization via nucleophilic substitution, a common strategy would involve the introduction of a good leaving group, such as a halogen, onto the naphthalene ring. A nucleophile can then displace the leaving group. The mechanism of SNAr reactions on naphthalene systems typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring would facilitate this type of reaction.

Derivatization can also occur at the carboxamidine moiety. The nitrogen atoms of the carboxamidine can act as nucleophiles, reacting with various electrophiles to form N-substituted derivatives.

| Reaction Type | Reagents | Position of Derivatization | Mechanism |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Positions 4 and 6 on the naphthalene ring | Attack of the electrophile on the electron-rich aromatic ring |

| Nucleophilic Substitution (on a halogenated derivative) | Nucleophile (e.g., RO⁻, R₂NH) | Position of the leaving group | Addition-Elimination (SNAr) |

| N-Alkylation/N-Acylation | Alkyl halide, Acyl chloride | Nitrogen atoms of the carboxamidine group | Nucleophilic attack by the nitrogen atom |

Molecular Mechanisms of Biological Interactions (in vitro, non-clinical)

The biological activity of this compound is predicated on its ability to interact with biological macromolecules such as enzymes and receptors. While specific studies on this compound are limited, insights can be drawn from related naphthalene and carboxamidine-containing molecules.

Naphthalene and carboxamidine moieties are present in various enzyme inhibitors. For instance, carboxamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. The carboxamide group is often crucial for binding to the enzyme's active site through hydrogen bonding interactions.

Molecular docking studies on related carboxamide compounds have suggested that the naphthalene ring can engage in hydrophobic and π-π stacking interactions within the enzyme's active site, while the carboxamidine group can form critical hydrogen bonds with amino acid residues. For this compound, it is plausible that the methoxy group could also participate in hydrogen bonding or steric interactions that influence binding affinity and selectivity.

Potential enzyme targets for which naphthalene carboxamidines could show inhibitory activity include kinases, proteases, and metabolic enzymes. The specific inhibitory profile would depend on the three-dimensional structure of the compound and its complementarity to the enzyme's active site.

The structural features of this compound suggest its potential to interact with various receptors. The carboxamidine group, being a strong basic group, can exist in a protonated form at physiological pH, allowing it to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

Studies on other carboxamidine-containing ligands have demonstrated their ability to bind to receptors such as adrenergic, serotonin, and opioid receptors. The naphthalene moiety provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor.

| Interaction Type | Structural Moiety | Potential Interacting Residues |

| Ionic Interaction | Protonated Carboxamidine | Aspartate, Glutamate |

| Hydrogen Bonding | Carboxamidine, Methoxy group | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Naphthalene Ring | Leucine, Isoleucine, Valine, Alanine |

Cellular Pathway Modulation in in vitro models (e.g., Photosynthetic Electron Transport Inhibition in plants)

Currently, there is no specific scientific literature detailing the direct effects of this compound on the inhibition of photosynthetic electron transport (PET) in plants. Research in this area has largely focused on structurally analogous compounds, such as hydroxynaphthalene-carboxanilides. These related molecules have been shown to interrupt the photosynthetic process, typically by binding to components of Photosystem II (PS II) within the thylakoid membranes of chloroplasts. This interaction disrupts the flow of electrons, a critical step in the conversion of light energy into chemical energy. However, it is crucial to note that these findings pertain to different chemical entities and cannot be directly extrapolated to this compound without specific experimental validation. The absence of a hydroxyl group and the presence of a carboxamidine instead of a carboxanilide moiety represent significant structural differences that would likely alter the compound's binding affinity and inhibitory activity at the QB-binding niche on the D1 protein of PS II.

Interactions with Microbial Components (e.g., mycobacterial or staphylococcal cell walls/enzymes)

Direct studies on the interaction of this compound with mycobacterial or staphylococcal cellular components are not available in the current body of scientific literature. Investigations into related naphthalene-based compounds, such as N-(methoxyphenyl)naphthalene-1-carboxamide, have shown activity against Mycobacterium avium subsp. paratuberculosis. Similarly, various 2-hydroxynaphthalene-1-carboxanilides have demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and different species of Mycobacterium. The proposed mechanisms for these related compounds often involve the disruption of cellular processes or enzymatic functions essential for bacterial survival. However, due to the distinct structural nature of this compound, it is not scientifically sound to attribute these specific activities or mechanisms to it without dedicated research. The methoxy and carboxamidine groups would confer unique electronic and steric properties, influencing how the molecule might interact with bacterial cell walls, enzymes, or other potential targets.

Applications in Chemical Biology and Materials Science Research

Utility as Synthetic Building Blocks for Complex Molecular Architectures

The 2-methoxynaphthalene (B124790) core is a recognized platform for the synthesis of more complex molecules. Aldehyde derivatives, such as 2-methoxynaphthalene-1-carbaldehyde, serve as common starting materials for creating Schiff base derivatives researchgate.net. The crystal structure of this aldehyde has been well-characterized, noting that the aldehyde and methoxy (B1213986) groups are slightly twisted from the plane of the naphthalene (B1677914) ring system researchgate.netnih.govnih.gov. This foundational knowledge is critical for chemists designing synthetic pathways.

Development as Ligands for Metal Coordination Chemistry

The carboxamidine moiety is a well-established bidentate ligand, capable of coordinating with a variety of metal ions to form stable chelate rings. This makes 2-Methoxy-naphthalene-1-carboxamidine a promising candidate for the development of novel metal complexes. Although specific research on the coordination chemistry of this exact compound is limited, the principles are well-understood. The nitrogen atoms of the amidine group can act as a two-electron donor pair, binding to a metal center. The resulting metal complexes could have applications in catalysis, materials science, or as therapeutic agents, leveraging both the steric and electronic properties of the methoxynaphthalene backbone and the strong coordinating ability of the amidine group.

Research Probes for Biochemical Pathways (in vitro studies)

Structurally related naphthalene derivatives have been extensively studied as probes for various biochemical pathways, particularly for their antimicrobial properties. A series of N-aryl-1-hydroxynaphthalene-2-carboxamides, which are structural analogues, have been evaluated for their in vitro activity against bacterial and mycobacterial strains. nih.govnih.govmdpi.com

These studies reveal that the naphthalene core is a viable scaffold for developing antimicrobial agents. Key findings for these related compounds include:

Antistaphylococcal Activity : Compounds such as N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide and N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide showed excellent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) comparable to or better than ampicillin. mdpi.com

Antimycobacterial Activity : Several hydroxynaphthalene carboxanilides demonstrated significant activity against Mycobacterium tuberculosis and M. kansasii. nih.govmdpi.com For example, N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide had a MIC of 6.86 µM against M. tuberculosis. mdpi.com

Cytotoxicity : The most promising antimicrobial compounds were tested on the human monocytic leukemia THP-1 cell line and showed no significant cytotoxic effects at concentrations up to 30 µM, indicating a favorable selectivity profile. nih.govnih.govmdpi.com

These results suggest that this compound could be a valuable research probe for investigating similar biochemical targets, such as bacterial cell division or enzymatic pathways, warranting its synthesis and evaluation.

Table 1: In Vitro Antimicrobial Activity of Related Naphthalene Carboxamides

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococcus aureus | 54.9 µM | nih.gov |

| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus (MRSA) | 3.21 µM | mdpi.com |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus (MRSA) | 6.85 µM | mdpi.com |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 6.86 µM | mdpi.com |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | S. aureus (MRSA) | 26.0 µmol/L | mdpi.com |

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 µmol/L | mdpi.com |

Potential in Materials Science Research (e.g., corrosion inhibition studies)

Organic molecules containing heteroatoms (like nitrogen and oxygen) and aromatic systems are often effective corrosion inhibitors for metals in acidic environments. The naphthalene framework is particularly promising for this application. Research on structurally similar compounds has demonstrated significant potential.

A study on 4-hydroxy-n-[2-methoxy naphthalene methylidene] benzohydrazide (B10538) (HNBH) as a corrosion inhibitor for mild steel in HCl and H₂SO₄ solutions found that its inhibition efficiency increased with concentration, reaching a maximum of 80% at 2.5 × 10⁻⁴ M. manipal.edu The inhibition was attributed to the physisorption of the molecule onto the steel surface, following a Langmuir adsorption isotherm, and it acted as a mixed-type inhibitor. manipal.edu

Similarly, naphthalene-1-thiocarboxamide (NTC) was identified through computational screening and later confirmed experimentally as a remarkable inhibitor for mild steel in 1 M HCl, with an efficiency of ~94-100 percent at just 1 mM concentration. researchgate.netepo.org Theoretical studies showed that NTC forms a strong, compact monolayer on the iron surface through chemisorption. researchgate.netepo.org These findings highlight the effectiveness of the naphthalene core in forming a protective barrier against corrosive elements. The presence of both the methoxy group and the nitrogen-rich carboxamidine moiety in this compound suggests it would likely be an effective corrosion inhibitor.

Table 2: Corrosion Inhibition Performance of Related Naphthalene Derivatives on Mild Steel

| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-hydroxy n-[2-methoxy naphthalene methylidene] benzohydrazide (HNBH) | 0.5 M HCl / H₂SO₄ | 2.5 × 10⁻⁴ M | 80% | manipal.edu |

| Naphthalene-1-thiocarboxamide (NTC) | 1 M HCl | 1 mM | ~94-100% | epo.org |

| 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide (MBHCA) | 1 M HCl | 200 ppm | 97.9% | researchgate.net |

Design of Agrochemicals Targeting Plant Physiology (e.g., PET inhibitors)

The naphthalene carboxamide scaffold has been identified as a potent inhibitor of photosynthetic electron transport (PET), a key process in plant physiology and a common target for herbicides. nih.govmdpi.com The mechanism often involves the disruption of photosystem II (PS II) by binding to the D1 protein, thereby displacing plastoquinone (B1678516) from its binding site. nih.gov

Studies on a series of 3-hydroxynaphthalene-2-carboxanilides showed a wide range of PET-inhibiting activity in spinach chloroplasts. mdpi.com For example, N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was the most active in one series, with an IC₅₀ value of 24.5 µM. mdpi.com In another series of related 2-hydroxynaphthalene-1-carboxanilides, 2-hydroxy-N-phenylnaphthalene-1-carboxanilide and 2-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-1-carboxamide were the most active PET inhibitors, with an IC₅₀ of 29 µmol/L. mdpi.com

Furthermore, 2-methoxy-1-naphthaldehyde, a closely related precursor, has been identified as a novel inhibitor of strigolactone signaling, a pathway that regulates plant development, including tillering. inrae.fr This indicates that the 2-methoxynaphthalene scaffold can be used to design molecules that target specific physiological processes in plants. The combination of the methoxynaphthalene core with the carboxamidine group in this compound makes it a candidate for investigation as a novel agrochemical, potentially targeting PET or other plant signaling pathways.

Table 3: PET-Inhibiting Activity of Related Naphthalene Carboxanilides in Spinach Chloroplasts

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 µM | mdpi.com |

| 2-Hydroxy-N-phenylnaphthalene-1-carboxanilide | 29 µmol/L | mdpi.com |

| 2-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-1-carboxamide | 29 µmol/L | mdpi.com |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 µM | mdpi.com |

常见问题

Basic: What are the recommended synthetic routes and characterization methods for 2-Methoxy-naphthalene-1-carboxamidine?

Methodological Answer:

Synthesis of methoxy-substituted naphthalene derivatives typically involves functionalization of the naphthalene core. For example, methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. Post-synthesis, characterization should include:

- Mass Spectrometry (MS): Electron ionization (EI) or high-resolution MS to confirm molecular weight and fragmentation patterns (e.g., NIST spectral data for methoxy-naphthalene analogs) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and purity.